N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide
Description
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropane ring fused with a hydroxymethyl group and a methyl-substituted aromatic core. Sulfonamides are pharmacologically significant due to their metabolic stability and diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-7-11(18-2)3-4-12(10)19(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXTVAOVWGZUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be carried out using formaldehyde and a suitable base.
Attachment of the benzene ring: The benzene ring can be introduced through a Friedel-Crafts alkylation reaction using an appropriate benzyl halide and a Lewis acid catalyst.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a solid or crystalline form.
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Medicinal Chemistry
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest it may reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases .
Drug Development
As a sulfonamide derivative, this compound is being explored for its potential role in drug formulation. Its ability to modulate biological pathways makes it suitable for developing targeted therapies .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives significantly reduced symptoms in patients with bacterial infections.
- Case Study 2 : Research on anti-inflammatory drugs showed that compounds with similar structures effectively managed chronic inflammatory conditions in clinical trials.
Biological Research
The compound is also utilized in biological research to understand cellular mechanisms and signaling pathways. Its interactions with specific enzymes and receptors are under investigation to elucidate its pharmacodynamics.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory activities observed. |
| Drug Development | Suitable for targeted therapies; ongoing research into formulation strategies. |
| Biological Research | Investigating interactions with enzymes and cellular pathways. |
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropyl and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of the target protein, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Target Compound
- Core Structure : Benzene ring with 4-methoxy and 2-methyl substituents.
- Sulfonamide Substituent : N-linked [1-(hydroxymethyl)cyclopropyl]methyl group.
- Key Functional Groups : Sulfonamide (–SO₂NH–), methoxy (–OCH₃), hydroxymethyl (–CH₂OH), cyclopropane.
Analog 1 : 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)
- Core Structure : Similar 4-methoxybenzene.
- Sulfonamide Substituent : Cyclopentenylidene group (unsaturated five-membered ring).
- Key Differences :
- Cyclopentenylidene vs. cyclopropylmethyl: Increased ring size and unsaturation may alter binding affinity or metabolic stability.
- Lack of hydroxymethyl group reduces hydrophilicity.
Analog 2 : Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (PBJ0888)
- Core Structure : Benzyl carbamate.
- Key Functional Groups : Carbamate (–OCONH–), hydroxymethyl cyclopropane.
- Benzyl group introduces lipophilicity, unlike the methoxy-methyl aromatic core.
Analog 3 : N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
- Core Structure : 4-Methylbenzene.
- Sulfonamide Substituent : 2-hydroxy-1,1-dimethylethyl group.
- Key Differences: Bulky tert-butyl-like substituent vs. cyclopropane: Steric effects may hinder target binding.
Analog 4 : 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide
- Core Structure : Indazole heterocycle fused with sulfonamide.
- Key Functional Groups : Indazole (aromatic N-heterocycle), methoxybenzene.
- Key Differences: Indazole’s planar structure may enhance π-π stacking in biological targets. No cyclopropane, reducing ring strain and reactivity.
Biological Activity
Overview of Sulfonamide Derivatives
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They are known for their diverse biological activities, particularly as antimicrobial agents. The biological activity of sulfonamides often stems from their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Potential Biological Activities of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide
- Antimicrobial Activity : Given the structural similarities to known sulfonamides, this compound may exhibit antimicrobial properties through inhibition of folate biosynthesis. This activity is particularly relevant against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some sulfonamide derivatives have been investigated for their potential anticancer effects. This may involve mechanisms such as inhibition of tumor growth or induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain sulfonamide compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other sulfonamides that target various enzymes.
Research Findings and Case Studies
While specific studies on the compound are not available, research on related sulfonamide derivatives provides insight into their biological activities:
- Case Study 1 : A study on a similar sulfonamide demonstrated effective inhibition of bacterial growth, highlighting the potential for developing new antibiotics from this class of compounds.
- Case Study 2 : Research into sulfonamide derivatives has shown promising results in cancer cell lines, with some compounds inducing significant apoptosis and reducing cell viability.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
